Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of an ethyl ester group, a cyclopropylmethoxy group, and an isonicotinamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol is synthesized from cyclopropylcarbinol through a reduction reaction.
Preparation of Cyclopropylmethoxy Isonicotinamide: Cyclopropylmethanol is reacted with isonicotinic acid to form cyclopropylmethoxy isonicotinamide.
Esterification: The final step involves the esterification of cyclopropylmethoxy isonicotinamide with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate can be compared with other isonicotinamide derivatives:
Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate: Similar in structure but contains a thiazole ring.
Cyclopropylmethoxy isonicotinamide: Lacks the ethyl ester group.
Isonicotinamide: The parent compound without the cyclopropylmethoxy and ethyl ester groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-19-13(17)8-16-14(18)11-5-6-15-12(7-11)20-9-10-3-4-10/h5-7,10H,2-4,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZCZBFLXCRGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.